molecular formula C8H12N2O2 B14683573 1,3-Dimethyl-5-ethyluracil CAS No. 31703-08-9

1,3-Dimethyl-5-ethyluracil

Cat. No.: B14683573
CAS No.: 31703-08-9
M. Wt: 168.19 g/mol
InChI Key: RGFNQXKFHSVDHI-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-ethyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound has the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.1931 g/mol . It is characterized by the presence of two methyl groups at positions 1 and 3, and an ethyl group at position 5 on the uracil ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-5-ethyluracil can be synthesized through various methods. One common approach involves the alkylation of uracil derivatives. For instance, the reaction of 1,3-dimethyluracil with ethyl iodide in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-ethyluracil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding uracil derivatives.

    Reduction: Reduction reactions can modify the functional groups on the uracil ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated uracil derivatives, while substitution reactions can produce various alkylated or arylated uracil compounds .

Scientific Research Applications

1,3-Dimethyl-5-ethyluracil has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-ethyluracil involves its interaction with specific molecular targets. The compound can bind to enzymes and nucleic acids, affecting their function. For example, it may inhibit the activity of certain enzymes involved in nucleic acid metabolism, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyluracil: Lacks the ethyl group at position 5.

    5-Ethyluracil: Lacks the methyl groups at positions 1 and 3.

    1,3-Dimethyl-5-vinyluracil: Contains a vinyl group at position 5 instead of an ethyl group.

Uniqueness

1,3-Dimethyl-5-ethyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and ethyl groups on the uracil ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

31703-08-9

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5-ethyl-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C8H12N2O2/c1-4-6-5-9(2)8(12)10(3)7(6)11/h5H,4H2,1-3H3

InChI Key

RGFNQXKFHSVDHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C(=O)N(C1=O)C)C

Origin of Product

United States

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